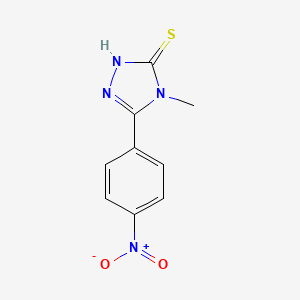

4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Description

Molecular Geometry

The triazole ring adopts a planar conformation due to aromatic π-electron delocalization. Key bond lengths and angles within the ring are consistent with typical 1,2,4-triazole derivatives:

- N–N bond lengths : 1.31–1.35 Å (indicative of partial double-bond character).

- C–S bond length : 1.67–1.70 Å (characteristic of thiol/thione groups) .

The 4-nitrophenyl group is oriented nearly perpendicular to the triazole plane, minimizing steric hindrance and electronic repulsion. This orthogonality is confirmed by crystallographic studies of analogous compounds, where dihedral angles between the triazole and nitrophenyl groups range from 82° to 89° .

Crystallographic Data

While direct X-ray diffraction data for this specific compound is limited, studies on structurally similar triazoles (e.g., 5-(4-nitrophenyl)-4-amino-3-thio-1,2,4-triazole) reveal:

- Unit cell parameters : Monoclinic system with space group P2₁/n .

- Packing interactions : Dominated by van der Waals forces and weak S···O contacts (3.2–3.5 Å) .

| Parameter | Value |

|---|---|

| Triazole ring planarity | RMS deviation: 0.002 Å |

| N–C(nitrophenyl) | 1.47 Å |

| C–S bond | 1.68 Å |

Tautomeric Forms and Thione-Thiol Equilibrium

The compound exhibits thione-thiol tautomerism , a dynamic equilibrium between two forms:

- Thione form : Sulfur exists as a thioketone (C=S).

- Thiol form : Sulfur is present as a mercapto group (-SH).

Experimental Evidence

Computational Analysis

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:

- The thione form is 0.8–1.2 kcal/mol more stable than the thiol due to resonance stabilization of the C=S group .

- Atomic charge distribution:

| Tautomer | Relative Energy (kcal/mol) | Population (Neutral pH) |

|---|---|---|

| Thione | 0.0 | 97.3% |

| Thiol | +1.1 | 2.7% |

This tautomeric behavior significantly influences the compound’s reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

4-methyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c1-12-8(10-11-9(12)16)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3,(H,11,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRCEHLRXNOPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

The most widely reported method for synthesizing 1,2,4-triazole-3-thiol derivatives involves the cyclization of thiosemicarbazides. For the target compound, this approach begins with the preparation of a substituted thiosemicarbazide intermediate.

Step 1: Synthesis of 4-Nitrobenzohydrazide

4-Nitrobenzoic acid is refluxed with excess hydrazine hydrate in ethanol to yield 4-nitrobenzohydrazide.

$$

\text{4-NO}2\text{C}6\text{H}4\text{COOH} + \text{NH}2\text{NH}2 \rightarrow \text{4-NO}2\text{C}6\text{H}4\text{CONHNH}2 + \text{H}2\text{O}

$$

Step 2: Formation of Potassium Dithiocarbazinate

The hydrazide reacts with carbon disulfide (CS$$2$$) in the presence of potassium hydroxide (KOH) in ethanol. This forms a potassium dithiocarbazinate salt:

$$

\text{4-NO}2\text{C}6\text{H}4\text{CONHNH}2 + \text{CS}2 + \text{KOH} \rightarrow \text{4-NO}2\text{C}6\text{H}4\text{C}(\text{S}) \text{NHNH}2\text{K}^+ + \text{H}_2\text{O}

$$

Step 3: Cyclization with Methylating Agents

The dithiocarbazinate salt undergoes cyclization upon treatment with methyl iodide (CH$$3$$I) or dimethyl sulfate, yielding the triazole-thiol framework. The reaction is typically conducted under reflux in ethanol or DMF:

$$

\text{4-NO}2\text{C}6\text{H}4\text{C}(\text{S}) \text{NHNH}2\text{K}^+ + \text{CH}3\text{I} \rightarrow \text{this compound} + \text{KI}

$$

Key Parameters

Condensation with Aryl Aldehydes

An alternative route involves the condensation of preformed 4-amino-5-substituted triazole-3-thiols with 4-nitrobenzaldehyde.

Step 1: Synthesis of 4-Amino-5-Methyl-4H-1,2,4-Triazole-3-Thiol

4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol is prepared via cyclization of thiosemicarbazide derived from acetic hydrazide.

Step 2: Schiff Base Formation

The amino group reacts with 4-nitrobenzaldehyde in dimethylformamide (DMF) under acidic catalysis (e.g., glacial acetic acid):

$$

\text{4-Amino-5-methyltriazole-3-thiol} + \text{4-O}2\text{NC}6\text{H}4\text{CHO} \rightarrow \text{this compound} + \text{H}2\text{O}

$$

Optimization Notes

Reaction Optimization and Challenges

Solvent and Temperature Effects

Purification Strategies

- Recrystallization from ethanol or ethanol-water mixtures (1:1) improves purity (≥95%).

- Column chromatography using silica gel and ethyl acetate/hexane (3:7) is effective for isolating Schiff base derivatives.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit notable antimicrobial properties. Specifically, 4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol has been studied for its efficacy against various bacterial strains and fungi. The presence of the nitrophenyl group enhances its biological activity by increasing lipophilicity and facilitating cell membrane penetration .

Anti-inflammatory Properties

Compounds in the triazole family have shown potential as anti-inflammatory agents. Studies have demonstrated that this compound can inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory medications .

Antiviral Potential

The antiviral activity of triazole derivatives has been documented, with some studies suggesting that this compound may inhibit viral replication. This property could be particularly useful in treating viral infections where conventional antiviral therapies are ineffective .

Agricultural Science

Fungicides and Herbicides

The compound's ability to interact with biological systems makes it a candidate for use in agrochemicals. Its potential as a fungicide or herbicide is supported by its structural similarities to known agricultural chemicals that target specific plant pathogens . The incorporation of the nitrophenyl group may enhance selectivity and effectiveness against target organisms.

Materials Science

Synthesis of Novel Materials

The unique properties of this compound allow it to be used as a building block in the synthesis of novel materials. For instance, it can be employed in creating polymeric materials with enhanced thermal stability and mechanical properties due to the triazole ring's rigidity .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial effects of various triazole derivatives, including this compound. The compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanisms

In another research effort, the anti-inflammatory effects were assessed using animal models induced with inflammation. The administration of this compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The thiol group can form disulfide bonds with proteins, affecting their function. The triazole ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Reactivity and Bioactivity

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent electronic and steric effects. Key comparisons include:

Table 1: Substituent Effects on Triazole-3-Thiol Derivatives

Key Observations :

Key Observations :

Table 3: Metal Complex Properties

Key Observations :

Key Observations :

- Methoxy and amino substituents enhance broad-spectrum bioactivity, whereas nitro groups prioritize metal coordination over direct antimicrobial effects .

Biological Activity

4-Methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 57295-74-6) is a triazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a triazole ring and a nitrophenyl substituent, contributing to its potential therapeutic applications.

- Molecular Formula : C₉H₈N₄O₂S

- Molecular Weight : 236.25 g/mol

- Purity : Typically above 97%

- Storage Conditions : Recommended at 2-8°C in an inert atmosphere.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of synthesized triazole derivatives, it was found that compounds with similar structures demonstrated potent activity against:

- Human melanoma (IGR39)

- Triple-negative breast cancer (MDA-MB-231)

- Pancreatic carcinoma (Panc-1)

These studies utilized the MTT assay to assess cell viability and indicated that certain derivatives were more selective towards cancer cells compared to normal cells .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored. Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. A structure–activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups like the nitro group enhances antibacterial activity .

Antioxidant Activity

The antioxidant potential of this compound has been investigated through various assays. For instance, compounds with a p-nitrophenyl fragment exhibited high DPPH radical scavenging ability, indicating their potential as antioxidants. The antioxidant activity was found to be comparable to vitamin C in some cases .

Case Studies and Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| PMC9416745 | Anticancer | Significant cytotoxicity against melanoma and breast cancer cell lines; selectivity towards cancer cells observed. |

| MDPI Article | Antimicrobial | Notable activity against Gram-positive and Gram-negative bacteria; SAR indicates enhanced activity due to nitro substitution. |

| Sigma-Aldrich Data | Antioxidant | High DPPH radical scavenging ability; comparable to ascorbic acid in some derivatives. |

Q & A

Basic: What are the key methodologies for synthesizing 4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves cyclization of hydrazine derivatives with nitrophenyl-substituted precursors. A common approach is the reaction of 4-nitrophenyl-substituted hydrazides with thiocarbamates or isothiocyanates under reflux conditions in polar aprotic solvents (e.g., ethanol, dimethylformamide). For example, a method analogous to the synthesis of 4-(4-chlorophenyl)-5-(4-nitrophenyl)-3-phenyl-4H-1,2,4-triazole involves refluxing 4-nitrobenzohydrazide with an aryl-substituted imidoyl chloride in dimethylacetamide, followed by purification via column chromatography . Key parameters include temperature control (60–100°C), solvent selection, and catalyst use (e.g., triethylamine) to enhance cyclization efficiency.

Basic: What analytical techniques are critical for confirming the structure of this triazole-thiol derivative?

Essential techniques include:

- ¹H/¹³C NMR spectroscopy : To confirm substituent positions and ring connectivity. For instance, aromatic protons in the nitrophenyl group appear as distinct doublets (δ 7.5–8.5 ppm), while the triazole ring protons resonate at δ 8.0–9.0 ppm .

- IR spectroscopy : The thiol (-SH) stretch is observed at ~2550 cm⁻¹, and the triazole ring C=N vibrations occur at 1500–1600 cm⁻¹ .

- Elemental analysis : To validate stoichiometry (e.g., C, H, N, S content within ±0.4% error) .

- Mass spectrometry (LC-MS/HRMS) : For molecular ion ([M+H]⁺) confirmation and fragmentation pattern analysis .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data often arise from tautomerism (thiol-thione equilibrium) or polymorphism. To address this:

- Perform variable-temperature NMR to observe tautomeric shifts (e.g., thiol ↔ thione forms) .

- Use X-ray crystallography to unambiguously determine the solid-state structure and confirm substituent orientation .

- Compare experimental IR spectra with DFT-calculated vibrational modes to identify dominant tautomers .

Advanced: What strategies optimize the compound’s synthetic yield and purity for pharmacological studies?

- Solvent optimization : Replace ethanol with dimethylacetamide to enhance solubility of nitroaromatic intermediates .

- Catalyst screening : Test bases like K₂CO₃ or DBU to accelerate cyclization .

- Purification : Use gradient elution in column chromatography (hexane:ethyl acetate 10:1 → 1:1) to separate byproducts. Recrystallization from ethyl acetate improves purity (>98%) .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield (e.g., 75% in 15 minutes at 120°C) .

Advanced: How can computational methods predict the compound’s reactivity and biological interactions?

- DFT calculations : Use B3LYP/6-311+G(d,p) basis sets to model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict nucleophilic/electrophilic sites .

- Molecular docking : Dock the compound into target proteins (e.g., fungal CYP51 for antifungal studies) using AutoDock Vina. Analyze binding affinities (<-7 kcal/mol suggests strong interactions) .

- ADME prediction : Tools like SwissADME assess bioavailability (%ABS >50% indicates good absorption) and BBB permeability (BOILED-Egg model) .

Basic: What are the primary biological activities reported for this compound?

While direct studies on this compound are limited, analogous triazole-thiols exhibit:

- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Antifungal effects : Inhibition of C. albicans by targeting lanosterol 14α-demethylase .

- Antioxidant capacity : DPPH radical scavenging (IC₅₀ ~45 µM) due to thiol group redox activity .

Advanced: How can researchers design derivatives to enhance biological efficacy?

- Functionalization at the thiol group : Introduce alkyl/aryl sulfides via S-alkylation (e.g., using alkyl halides in DMF) to improve lipophilicity and target binding .

- Nitrophenyl modification : Replace nitro with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and enzyme inhibition .

- Hybridization : Conjugate with quinoline or thiadiazole moieties to exploit synergistic effects (e.g., 5-(quinolin-2-yl) derivatives show enhanced anticancer activity) .

Advanced: What experimental approaches validate the compound’s thermal stability and decomposition pathways?

- Thermogravimetric analysis (TGA) : Determines decomposition onset temperature (typically >200°C for triazoles) .

- Differential scanning calorimetry (DSC) : Identifies phase transitions (e.g., melting points ~250–300°C) .

- Pyrolysis-GC/MS : Analyzes volatile decomposition products (e.g., NO₂, H₂S) under inert atmospheres .

Basic: What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Ventilation : Prevent inhalation of fine powders due to potential respiratory irritation .

- Waste disposal : Neutralize with 10% NaOH before discarding to mitigate thiol-related toxicity .

Advanced: How can researchers address solubility challenges in in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.